molecular formula C10H10Cl2O B8757582 2-(3,4-Dichlorophenyl)-2-methylpropanal

2-(3,4-Dichlorophenyl)-2-methylpropanal

Cat. No.: B8757582
M. Wt: 217.09 g/mol
InChI Key: FTWVIYPHWMWDLK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-methylpropanal is an organochlorine compound characterized by a propanal backbone substituted with a methyl group and a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₀H₉Cl₂O, with a molar mass of 217.09 g/mol. Limited direct data on its physico-chemical properties are available in the provided evidence, but structural analogs suggest moderate solubility in organic solvents and stability at room temperature .

This compound’s significance lies in its structural similarity to pharmacologically active molecules (e.g., BD 1008, BD 1047) and agrochemicals (e.g., methazole), making it a candidate for further research in drug discovery or pesticide development .

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H10Cl2O/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3

InChI Key

FTWVIYPHWMWDLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

BD 1008 and BD 1047

  • Structure: Both compounds feature a 3,4-dichlorophenyl group attached to an ethylamine backbone. BD 1008 includes a pyrrolidinyl group, while BD 1047 has a dimethylamino group.
  • Properties : These dihydrobromide salts exhibit enhanced water solubility compared to 2-(3,4-dichlorophenyl)-2-methylpropanal, which lacks ionizable groups. Their pharmacological roles as σ receptor ligands highlight the importance of the 3,4-dichlorophenyl moiety in receptor binding .

Methazole

  • Structure : 2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione.
  • Properties: The oxadiazolidine dione ring increases polarity and hydrolytic stability.

Functional Group Variants

2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid

  • Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
  • Properties : Higher polarity (molecular formula: C₁₀H₁₀Cl₂O₂ , molar mass: 233.09 g/mol ) and acidity (pKa ~4–5) compared to the aldehyde. This acid is more likely to form salts, enhancing bioavailability in pharmaceutical contexts .

2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid

  • Structure : Substitutes the 3,4-dichloro group with a single 4-chloro substituent and adds a methoxy (-OCH₃) group.
  • Properties : Reduced halogenation decreases molecular weight (228.67 g/mol ) and lipophilicity. The methoxy group may improve metabolic stability compared to the dichlorinated analog .

Substituent Position and Bioactivity

  • 3,4-Chloro-2-methylphenol: A phenolic derivative with a methyl group and 3,4-dichloro substitution. The hydroxyl group increases water solubility and acidity (pKa ~8–10), making it distinct from the aldehyde’s electrophilic character .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Key Properties/Applications Reference
This compound C₁₀H₉Cl₂O 217.09 Aldehyde, 3,4-dichlorophenyl Intermediate for bioactive compounds
BD 1008 C₁₆H₂₂Cl₂N₂·2HBr 495.01 Ethylamine, pyrrolidinyl σ receptor ligand
Methazole C₉H₆Cl₂N₂O₃ 261.06 Oxadiazolidine dione Herbicide
2-(3,4-Dichlorophenyl)-2-methylpropanoic acid C₁₀H₁₀Cl₂O₂ 233.09 Carboxylic acid Pharmaceutical intermediate
3,4-Chloro-2-methylphenol C₇H₆Cl₂O 177.03 Phenol, methyl Disinfectant, preservative

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